2-Phenylpent-4-enoic acid 2-Phenylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 1575-70-8
VCID: VC1966279
InChI: InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13)
SMILES: C=CCC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

2-Phenylpent-4-enoic acid

CAS No.: 1575-70-8

Cat. No.: VC1966279

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylpent-4-enoic acid - 1575-70-8

Specification

CAS No. 1575-70-8
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 2-phenylpent-4-enoic acid
Standard InChI InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13)
Standard InChI Key IQZLXJUYCRPXRG-UHFFFAOYSA-N
SMILES C=CCC(C1=CC=CC=C1)C(=O)O
Canonical SMILES C=CCC(C1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

2-Phenylpent-4-enoic acid consists of a phenyl group (C₆H₅-) attached to a pent-4-enoic acid chain, which contains a double bond between the fourth and fifth carbon atoms. The carboxylic acid group and phenyl ring are both connected to the second carbon of the pentene chain, creating a chiral center at this position unless specifically synthesized as a racemic mixture .

The molecular structure can be represented as:

  • Molecular Formula: C₁₁H₁₂O₂

  • Structural Features: Phenyl group at C-2 position of pent-4-enoic acid

Chemical Identifiers

Table 1: Chemical Identifiers of 2-Phenylpent-4-enoic acid

Identifier TypeValue
CAS Number94086-47-2, 1575-70-8
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
IUPAC Name2-phenylpent-4-enoic acid
InChIInChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13)
InChIKeyIQZLXJUYCRPXRG-UHFFFAOYSA-N
SMILESC=CCC(C1=CC=CC=C1)C(=O)O
PubChem CID101104

Physical Properties

The compound exhibits specific physical characteristics that are important for handling and application considerations:

Table 2: Physical Properties of 2-Phenylpent-4-enoic acid

PropertyValue
Physical StatePowder
Boiling Point288.7 °C at 760 mmHg
Density1.086 g/cm³
Flash Point185.8±13.9 °C
Index of Refraction1.541
Vapor Pressure0.0±0.6 mmHg at 25°C
LogP2.66

Synonyms and Nomenclature

2-Phenylpent-4-enoic acid is known by several alternative names in scientific literature and commercial contexts:

  • α-2-Propen-1-ylbenzeneacetic acid

  • Benzeneacetic acid, α-2-propenyl-

  • Benzeneacetic acid, α-2-propen-1-yl-

  • 4-Pentenoic acid, 2-phenyl-

  • 2-Phenyl-4-pentenoic acid

Synthetic Applications and Chemical Reactivity

Role in Organic Synthesis

2-Phenylpent-4-enoic acid serves as a valuable building block in organic synthesis due to its functional group diversity, which allows for various transformations:

  • The terminal alkene enables olefin metathesis reactions, as demonstrated in peptide cyclization reactions using Grubbs' catalyst .

  • The carboxylic acid moiety allows for various derivatizations, including amide formation, esterification, and decarboxylative reactions .

  • The benzylic position offers sites for functionalization through radical or anionic chemistry .

Research Applications

Recent literature highlights several applications of 2-phenylpent-4-enoic acid and its derivatives:

  • Catalytic Asymmetric Transformations: The compound has been utilized in photoinduced copper-catalyzed asymmetric decarboxylative alkynylation reactions, which provide a flexible platform for the construction of chiral C(sp³)-C(sp) bonds .

  • Peptide Chemistry: 2-Phenylpent-4-enoic acid derivatives have been incorporated into peptide structures, particularly in the synthesis of constrained cyclic peptides through ring-closing metathesis (RCM) reactions .

  • Dianion Generation: Research has shown that the compound can undergo efficient generation of lithium carboxylic acid enediolates using lithium amides prepared from thienyllithium or butyllithium with various amines, enabling novel transformations .

  • Heterocycle Synthesis: The compound serves as a precursor in the synthesis of various heterocyclic compounds, including butyrolactones through intramolecular cyclization reactions .

Future Research Directions

The unique structure and reactivity profile of 2-phenylpent-4-enoic acid suggest several promising avenues for future research:

  • Stereoselective Synthesis: Development of improved methods for the stereoselective synthesis of 2-phenylpent-4-enoic acid and derivatives, particularly focusing on enantioselective approaches .

  • Catalyst Development: Exploration of novel catalytic systems for transformations involving 2-phenylpent-4-enoic acid, particularly in asymmetric reactions .

  • Medicinal Chemistry Applications: Investigation of 2-phenylpent-4-enoic acid derivatives as potential building blocks for drug discovery, especially in the development of peptidomimetic compounds .

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to 2-phenylpent-4-enoic acid and its derivatives, focusing on reduced waste and energy consumption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator